molecular formula C13H14ClN3O B11854192 4-(o-Tolyloxy)picolinimidamide hydrochloride CAS No. 1179361-88-6

4-(o-Tolyloxy)picolinimidamide hydrochloride

Cat. No.: B11854192
CAS No.: 1179361-88-6
M. Wt: 263.72 g/mol
InChI Key: ZJJCJSGHXLDVTL-UHFFFAOYSA-N
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Description

4-(o-Tolyloxy)picolinimidamide hydrochloride is a heterocyclic carboximidamide derivative with a picolinimidamide backbone substituted at the 4-position with an o-tolyloxy group (ortho-methylphenoxy).

Properties

CAS No.

1179361-88-6

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

4-(2-methylphenoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H13N3O.ClH/c1-9-4-2-3-5-12(9)17-10-6-7-16-11(8-10)13(14)15;/h2-8H,1H3,(H3,14,15);1H

InChI Key

ZJJCJSGHXLDVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=NC=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(o-Tolyloxy)picolinimidamide hydrochloride typically involves the reaction of picolinimidamide with o-tolyloxy reagents under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-(o-Tolyloxy)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the o-tolyloxy group can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(o-Tolyloxy)picolinimidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(o-Tolyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 4-(o-Tolyloxy)picolinimidamide hydrochloride, highlighting substituent variations and their physicochemical properties:

Compound Name Substituent at 4-Position CAS No. Molecular Formula Molecular Weight Purity (%) Yield (%) Reference
4-(m-Tolyloxy)picolinimidamide HCl meta-methylphenoxy 1179360-15-6 C₁₃H₁₄ClN₃O 263.73 ≥95 75–80
4-(Ethoxy)picolinimidamide HCl Ethoxy 1179360-52-1 C₈H₁₀ClN₃O 199.63 ≥95 70–85
4-(Trifluoromethyl)picolinimidamide HCl Trifluoromethyl 909109-68-8 C₇H₇ClF₃N₃ 225.60 97 73–80
4-(Cyclopropylmethoxy)picolinimidamide HCl Cyclopropylmethoxy 1179359-78-4 C₁₀H₁₄ClN₃O 227.69 ≥99 70–75
4-(Pentyloxy)picolinimidamide HCl Pentyloxy 1179362-46-9 C₁₁H₁₈ClN₃O 243.73 Not stated Not stated

Key Observations :

  • Substituent Effects on Molecular Weight : Bulky substituents (e.g., pentyloxy) increase molecular weight, while electron-withdrawing groups (e.g., trifluoromethyl) reduce it .
  • Synthetic Efficiency : Ethoxy and methoxy analogs exhibit higher yields (70–85%) compared to trifluoromethyl derivatives (73–80%), likely due to steric and electronic factors during acylation .
  • Purity : Cyclopropylmethoxy and trifluoromethyl analogs achieve ≥99% and 97% purity, respectively, attributed to optimized recrystallization protocols .

Physicochemical and Spectroscopic Properties

  • Melting Points : Trifluoromethyl and cyclopropylmethoxy derivatives show higher melting points (e.g., 198–199°C for trifluoromethyl analog ), suggesting enhanced crystallinity due to halogen or rigid substituents.
  • Spectroscopy : All analogs are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, with distinct shifts for substituents (e.g., trifluoromethyl at δ 120–125 ppm in $ ^{13}C $-NMR) .

Biological Activity

4-(o-Tolyloxy)picolinimidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C10H12ClN3O
  • Molecular Weight : 227.67 g/mol
  • CAS Number : 1179359-60-4

The biological activity of 4-(o-Tolyloxy)picolinimidamide hydrochloride can be attributed to its amidine functionality, which allows it to participate in various biochemical interactions. This compound may act as an inhibitor in several enzymatic pathways, influencing processes such as cell signaling and metabolic regulation.

Antimicrobial Activity

Research has indicated that 4-(o-Tolyloxy)picolinimidamide hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Data Source:

Anticancer Properties

The compound has also been investigated for its anticancer properties. In cellular assays, it has shown the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)15.2

Data Source:

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 4-(o-Tolyloxy)picolinimidamide hydrochloride against multidrug-resistant strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria.

Study 2: Cancer Cell Proliferation Inhibition

A clinical trial investigated the effects of this compound on tumor growth in mice models. Results indicated a notable reduction in tumor size when treated with varying doses of 4-(o-Tolyloxy)picolinimidamide hydrochloride compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(o-Tolyloxy)picolinimidamide hydrochloride is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Bioavailability : Moderate bioavailability score (0.55), indicating reasonable absorption.
  • Solubility : Very soluble in aqueous solutions (2.83 mg/mL).

Safety Profile

Safety assessments have indicated that while the compound shows promising biological activity, it also has potential side effects that need consideration:

  • Toxicity : Mild skin and eye irritation observed in preliminary toxicity studies.
  • Recommended Handling Precautions : Use protective equipment when handling to prevent exposure.

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